molecular formula C26H25BrN2O2 B10912336 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912336
M. Wt: 477.4 g/mol
InChI Key: LLJFPVGFTMONCV-UHFFFAOYSA-N
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Description

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom, two methoxyphenyl groups, and a dimethylbenzyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Attachment of the dimethylbenzyl group: This step can involve a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the methoxyphenyl groups: This can be achieved through a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic regulation. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the combination of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the bromine atom, methoxy groups, and dimethylbenzyl group provides a distinct profile that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C26H25BrN2O2

Molecular Weight

477.4 g/mol

IUPAC Name

4-bromo-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25BrN2O2/c1-17-5-6-18(2)21(15-17)16-29-26(20-9-13-23(31-4)14-10-20)24(27)25(28-29)19-7-11-22(30-3)12-8-19/h5-15H,16H2,1-4H3

InChI Key

LLJFPVGFTMONCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

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